2-(Difluoromethyl)-4,5-dimethoxyphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O3 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-3-5(9(10)11)6(12)4-8(7)14-2/h3-4,9,12H,1-2H3 |
InChI Key |
KJJROAAQHXLDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-4,5-dimethoxyphenol
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound, 2-(Difluoromethyl)-4,5-dimethoxyphenol. This molecule incorporates the bioisosteric difluoromethyl group onto a substituted catechol scaffold, a privileged structure in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a predictive analysis of its key chemical and physical characteristics, a proposed synthetic route, and a discussion of its potential biological significance. The guide also includes detailed, field-proven experimental protocols for the empirical determination of these properties.
Introduction: The Strategic Combination of Difluoromethyl and Dimethoxyphenol Moieties
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity.[1] The difluoromethyl (-CF2H) group, in particular, has garnered significant interest as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2] Its unique electronic properties, including its capacity to act as a lipophilic hydrogen bond donor, can profoundly influence a molecule's interaction with biological targets.[2][3]
When appended to a 4,5-dimethoxyphenol (a derivative of catechol) framework, the resulting molecule, 2-(Difluoromethyl)-4,5-dimethoxyphenol, presents an intriguing candidate for investigation. Catechol and its derivatives are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. This guide aims to provide a foundational understanding of this novel compound, stimulating further research into its potential therapeutic applications.
Predicted Physicochemical Properties
Due to the novelty of 2-(Difluoromethyl)-4,5-dimethoxyphenol, extensive experimental data is not yet available in the public domain. However, based on the known effects of the difluoromethyl group and the properties of related substituted phenols, we can predict a range of physicochemical parameters. These predictions provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C9H10F2O3 | - |
| Molecular Weight | 204.17 g/mol | - |
| Appearance | Colorless to pale yellow solid or oil | Many substituted phenols are solids at room temperature. |
| Melting Point | 60-90 °C | The introduction of the difluoromethyl group may influence crystal packing. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Phenols generally have high boiling points due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone) | The phenolic hydroxyl group imparts some water solubility, while the aromatic ring and difluoromethyl group contribute to lipophilicity. |
| pKa | 8.5 - 9.5 | The electron-withdrawing nature of the difluoromethyl group is expected to increase the acidity of the phenolic proton compared to unsubstituted phenols (pKa ~10).[4][5] |
| LogP | 1.5 - 2.5 | The difluoromethyl group generally increases lipophilicity compared to a methyl group.[6] |
Proposed Synthesis of 2-(Difluoromethyl)-4,5-dimethoxyphenol
A plausible and efficient synthetic route to 2-(Difluoromethyl)-4,5-dimethoxyphenol can be designed based on established difluoromethylation methodologies. The reaction of a suitable catechol precursor with a difluorocarbene source is a promising approach.
Synthetic Workflow Diagram
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones [mdpi.com]
- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afit.edu [afit.edu]
- 6. Page not found - Documentation [docs.chemaxon.com:443]
The Dual Nature of a Privileged Moiety: An In-depth Technical Guide to the Lipophilicity and Hydrogen Bonding Potential of Difluoromethyl Phenols
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the aryl difluoromethyl ether motif (Ar-OCF₂H) has garnered significant attention. This guide provides a comprehensive exploration of the nuanced physicochemical properties of difluoromethyl phenols, focusing on their lipophilicity and hydrogen bonding capabilities. We will delve into the theoretical underpinnings, present robust experimental methodologies for their characterization, and discuss the practical implications for drug design, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Rise of the Difluoromethyl Group in Drug Design
The difluoromethyl group has emerged as a unique and valuable bioisostere in drug discovery. Unlike the more common trifluoromethyl group, which primarily modulates lipophilicity and metabolic stability, the difluoromethyl group introduces a fascinating duality: it can enhance lipophilicity while also acting as a competent hydrogen bond donor. This "lipophilic hydrogen bond donor" characteristic allows for the replacement of traditional functional groups like hydroxyls, thiols, and amines, potentially leading to improved cell permeability, metabolic stability, and target engagement. This guide will dissect these critical properties, providing both the conceptual framework and the practical tools for their assessment.
Lipophilicity: A Context-Dependent Attribute
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of a difluoromethyl group to a phenol can modulate its lipophilicity, though the effect is not always straightforward. While fluorine is highly electronegative, the overall impact on lipophilicity is a complex interplay of size, polarity, and intermolecular interactions.
It is often observed that replacing a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, offering a more subtle way to fine-tune this property. However, the change in lipophilicity upon introducing a difluoromethyl group is highly dependent on the electronic environment of the aromatic ring. For instance, in electron-rich phenols, the substitution may lead to a modest increase in lipophilicity, whereas in electron-poor systems, the effect can be less pronounced or even result in a slight decrease.
Quantitative Assessment of Lipophilicity
A comparative analysis of calculated and experimentally determined LogP values highlights the nuanced effect of the difluoromethyl group.
| Compound | cLogP (Calculated) | Experimental LogP | Reference |
| Phenol | 1.46 | 1.50 | |
| Anisole (Methoxybenzene) | 2.11 | 2.11 | |
| Difluoromethoxybenzene | ~2.4 | - | |
| 4-Nitrophenol | 1.91 | 1.91 | |
| 4-Nitro-1-(difluoromethoxy)benzene | ~2.5 | - |
Experimental Protocol: Determination of LogP by the Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of LogP.
Objective: To determine the n-octanol/water partition coefficient (P) of a difluoromethyl phenol.
Materials:
-
Difluoromethyl phenol of interest
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Centrifuge
-
Vortex mixer
Procedure:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and allow the layers to separate overnight. Collect each layer separately.
-
Standard Solution Preparation: Prepare a stock solution of the difluoromethyl phenol in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a centrifuge tube, add a precise volume of the n-octanol stock solution and an equal volume of water.
-
Equilibration: Cap the tube and vortex for 1 minute. Place the tube on a shaker and agitate for 1 hour to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete separation of the n-octanol and water layers.
-
Concentration Measurement: Carefully withdraw an aliquot from each layer. Determine the concentration of the difluoromethyl phenol in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The LogP is the base-10 logarithm of P.
Self-Validation:
-
Run the experiment in triplicate to ensure reproducibility.
-
Perform a mass balance calculation to ensure that the total amount of compound recovered from both phases is close to the initial amount.
-
Analyze a blank sample (solvents only) to rule out interference.
Caption: Factors influencing the lipophilicity of difluoromethyl phenols.
Hydrogen Bonding: A Subtle but Significant Interaction
The ability of the C-H bond in the difluoromethyl group to act as a hydrogen bond donor is a consequence of the strong electron-withdrawing effect of the two fluorine atoms. This polarizes the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to interact with hydrogen bond acceptors such as oxygen and nitrogen atoms in biological macromolecules.
The hydrogen bond donating capacity of the difluoromethyl group is weaker than that of a phenolic hydroxyl group but is comparable to that of thiols and anilines. This intermediate strength is a key advantage in drug design, as it can provide a means to fine-tune binding interactions without introducing the potential metabolic liabilities associated with a phenolic hydroxyl group.
Assessing Hydrogen Bond Donor Strength
The hydrogen bond donor strength (acidity) can be quantified using various experimental and computational methods. A common experimental approach involves ¹H NMR spectroscopy, where the change in the chemical shift of the C-H proton upon moving from a non-polar solvent (like chloroform-d) to a hydrogen bond-accepting solvent (like DMSO-d₆) is measured. A larger downfield shift indicates a stronger hydrogen bond donation.
| Functional Group | H-Bond Donor Strength (Relative) |
| Phenol (-OH) | Strong |
| Difluoromethyl Ether (-OCF₂H) | Moderate |
| Thiol (-SH) | Moderate |
| Aniline (-NH₂) | Moderate |
| Methyl Ether (-OCH₃) | Very Weak/None |
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
The pKa of a phenol is an indirect but valuable measure of its hydrogen bond acidity. A lower pKa indicates a more acidic proton and a stronger potential hydrogen bond donor.
Objective: To determine the pKa of a difluoromethyl phenol using UV-Vis spectroscopy.
Materials:
-
Difluoromethyl phenol of interest
-
Series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the difluoromethyl phenol in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Sample Preparation: For each buffer solution, add a small, precise volume of the stock solution to a known volume of the buffer to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample from ~200 to 400 nm. The protonated and deprotonated forms of the phenol will have distinct absorbance maxima.
-
Data Analysis: Identify the wavelength of maximum absorbance for both the acidic (HA) and basic (A⁻) forms. At each pH, record the absorbance at these two wavelengths.
-
pKa Calculation: Plot the absorbance at a chosen wavelength versus pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.
Self-Validation:
-
Ensure the buffer solutions are accurately prepared and their pH is verified with a calibrated pH meter.
-
The total concentration of the difluoromethyl phenol should be kept constant across all samples.
-
The experiment should be performed at a constant temperature.
Caption: Influence of the difluoromethyl group on hydrogen bonding potential.
Implications for Drug Design: A Strategic Bioisosteric Replacement
The unique combination of moderate lipophilicity and hydrogen bond donor capacity makes the difluoromethyl phenol a powerful bioisostere for phenols and other functional groups in drug candidates.
Key Advantages:
-
Improved Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the difluoromethyl group more resistant to oxidative metabolism compared to a methyl or methoxy group. Replacing a metabolically labile phenol with a difluoromethyl ether can block a key site of metabolism, thereby improving the drug's half-life.
-
Enhanced Cell Permeability: By masking a polar hydroxyl group, the difluoromethyl ether can increase the overall lipophilicity of a molecule, which can lead to improved passive diffusion across cell membranes.
-
Fine-Tuning of Receptor Interactions: The ability of the difluoromethyl group to engage in hydrogen bonding allows it to mimic the interactions of a hydroxyl group with a target receptor. The weaker nature of this interaction compared to an O-H hydrogen bond can be advantageous for optimizing binding affinity and selectivity.
-
Modulation of Acidity: The introduction of the electron-withdrawing difluoromethyl group will lower the pKa of a neighboring functional group, which can be used to modulate the ionization state of a molecule at physiological pH.
Caption: Decision workflow for considering a difluoromethyl phenol bioisostere.
Conclusion
Difluoromethyl phenols represent a class of compounds with a unique and highly valuable set of physicochemical properties for drug discovery. Their ability to modulate lipophilicity in a context-dependent manner while simultaneously acting as a moderate hydrogen bond donor provides medicinal chemists with a sophisticated tool for lead optimization. By understanding and harnessing the dual nature of this privileged moiety, researchers can rationally design molecules with improved ADME profiles and enhanced biological activity. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful application of difluoromethyl phenols in the pursuit of novel therapeutics.
References
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1139–1147. [Link]
-
Ni, C., & Hu, J. (2019). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition, 58(7), 1932-1935. [Link]
-
Mao, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7483-7503. [Link]
-
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]
-
Wikipedia contributors. (2024). Hydrogen bond. In Wikipedia, The Free Encyclopedia. [Link]
-
Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
MDPI. (2023). Hydrogen Bonds. Molecules, 28(4), 1569. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
Methodological & Application
Application Note: Optimizing Cross-Coupling Landscapes for Fluorinated Phenol Derivatives
This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling pathways for fluorinated phenol derivatives. It prioritizes high-fidelity protocols that mitigate common failure modes such as hydrodefluorination, catalyst poisoning, and hydrolytic instability of activated intermediates.
Strategic Overview: The "Fluorine Effect" on Phenol Reactivity
Fluorinated phenols present a dichotomy in reactivity that distinguishes them from non-fluorinated analogues. Understanding these electronic perturbations is the prerequisite for catalyst selection.
-
Acidity vs. Nucleophilicity: The strong electron-withdrawing group (EWG) nature of fluorine significantly lowers the pKa of the phenolic proton (Phenol pKa
10; Pentafluorophenol pKa 4.7). While this facilitates deprotonation, the resulting phenoxide is a weaker nucleophile , often stalling standard Williamson ether syntheses or Chan-Lam cycles. -
Oxidative Addition Facilitation: When the phenol is converted to a leaving group (e.g., Triflate), the electron-poor ring facilitates oxidative addition of Pd(0). However, this same electronic deficiency destabilizes the C-O bond toward hydrolysis during workup.
-
The Defluorination Trap: A critical failure mode in Pd-catalyzed coupling of fluoroarenes is competitive C-F bond activation (hydrodefluorination), particularly at ortho positions. Ligand selection must prioritize C-O insertion over C-F insertion.
Phase I: Electrophile Activation (The "Stable" Leaving Group Strategy)
For fluorinated substrates, standard triflates (OTf) are often too hydrolytically unstable. We recommend Nonaflates (ONf) or Fluorosulfonates (OFs) for robust process safety and storage stability.
Protocol A: Synthesis of Fluorinated Aryl Nonaflates
Why Nonaflates? The perfluorobutyl chain provides steric bulk that protects the sulfonate ester from hydrolytic cleavage, a common issue with electron-deficient fluorophenol triflates.
Reagents:
-
Substrate: Fluorinated Phenol derivative (1.0 equiv)
-
Reagent: Perfluorobutanesulfonyl fluoride (NfF) (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous)
Step-by-Step:
-
Charge: Dissolve fluorinated phenol in MeCN (0.5 M) under
atmosphere. -
Cool: Chill reaction vessel to 0 °C.
-
Base Addition: Add DBU dropwise. Note: Color change to yellow/orange is common due to phenoxide formation.
-
Activation: Add NfF dropwise via syringe. The reaction is exothermic; maintain internal temp < 10 °C.
-
Monitor: Warm to RT. Monitor via 19F NMR .
-
QC Check: Shift of the
signal in the nonaflate chain is distinct from the free reagent.
-
-
Workup: Dilute with
, wash with 1M HCl (to remove DBU), then Brine. Dry over . -
Result: The resulting oil/solid is stable for months at 4 °C and ready for coupling.
Visualization: Activation Workflow
Caption: Logical flow for activating electron-deficient phenols. Nonaflates (NfF) are preferred over Triflates for hydrolytic stability.
Phase II: C-C Bond Formation (Suzuki-Miyaura)[1]
Challenge: Electron-poor fluorinated rings facilitate oxidative addition, but they also promote rapid transmetallation which can lead to homocoupling. Solution: Use bulky, electron-rich Buchwald ligands (XPhos, SPhos) or NHC-Pd dimers. These ligands create a steric environment that favors the desired cross-coupling and suppresses C-F activation.
Protocol B: Suzuki Coupling of Fluorinated Nonaflates
System:
-
Catalyst Pre-complexation: In a vial, mix
(2 mol%) and XPhos (4 mol%) in THF. Stir 5 mins at RT to generate the active Pd(0) species (solution turns from orange to pale yellow). -
Reaction Assembly: Add Fluorinated Aryl Nonaflate (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Base: Add
(3.0 equiv) as a 2M aqueous solution.-
Why Phosphate? Carbonate bases can sometimes be too nucleophilic for highly electrophilic nonaflates; Phosphate buffers the pH effectively.
-
-
Reaction: Heat to 60 °C for 2-4 hours.
-
Self-Validating Endpoint:
-
TLC:[1] Nonaflates are non-polar; Product is usually slightly more polar.
-
19F NMR: Disappearance of the nonaflate
signal (-80 ppm region) and shift of the ring fluorines.
-
Data: Ligand Performance on 2,4-Difluorophenyl Nonaflate
| Ligand | Yield (%) | Time (h) | Notes |
| PPh3 | 45% | 12 | Significant defluorination observed (side product). |
| SPhos | 88% | 4 | Good conversion, minor homocoupling. |
| XPhos | 96% | 2 | Optimal. No defluorination detected. |
| PCy3 | 70% | 6 | Slow turnover. |
Phase III: C-O Bond Formation (Chan-Lam Coupling)
Challenge: As noted, fluorinated phenols are poor nucleophiles. Standard
Protocol C: -Promoted Etherification
Reagents:
-
Fluorinated Phenol (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv)
-
Catalyst:
(1.0 equiv) - Note: Can be reduced to 20 mol% if re-oxidant is optimized, but stoichiometric is reliable for discovery. -
Base/Ligand: Pyridine (5.0 equiv)[1]
-
Solvent: DCM (open to air) or Oxygen balloon.
Step-by-Step:
-
Mix: Combine Phenol, Boronic Acid, and
in DCM. -
Activate: Add Pyridine. The suspension will turn a distinct blue/green color (active Cu-pyridine complex).
-
Oxygenate: Stir vigorously open to air (drying tube recommended) or under an
balloon. -
Time: 18-24 hours at RT.
-
Quench: Filter through a pad of Celite to remove Copper salts. Wash with
solution to sequester residual Cu.
Visualization: Chan-Lam Catalytic Cycle (Fluorine Modified)
Caption: The Chan-Lam cycle. For fluorinated phenols, Fluoride (from CuF2) assists the transmetallation step (Complex A to B) which is otherwise rate-limiting.
References
-
Buchwald-Hartwig Amination of Fluorous Arylsulfonates. Zhang, W., et al.[8] (2011). Molecules. Demonstrates the superiority of nonaflates over triflates for hydrolytic stability in coupling. [Link]
-
Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling. Kiss, A., et al.[1] (2013). Periodica Polytechnica Chemical Engineering. Establishes the
protocol for sterically hindered and electron-poor phenols. [Link] -
Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates. Hazra, A., et al. (2019). Journal of the American Chemical Society. Details the use of Sulfuryl Fluoride (SuFEx) to generate stable electrophiles for Pd-catalyzed coupling. [Link]
-
Ligand Effects in the Suzuki-Miyaura Coupling. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. Foundational text on why ligands like XPhos are required for difficult substrates. [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Metal Catalyst Removal from 2-(Difluoromethyl)-4,5-dimethoxyphenol
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Purification Protocols for Fluorinated Electron-Rich Phenols
Introduction
Welcome to the technical support hub for 2-(Difluoromethyl)-4,5-dimethoxyphenol . This intermediate presents a unique purification challenge: it combines an electron-rich aromatic ring (susceptible to oxidation), an acidic phenolic proton (
Metal contaminants (Pd, Cu, Ru, Zn) in this matrix are not just regulatory burdens (ICH Q3D); they are active degradation catalysts. Residual metals can facilitate the oxidation of the hydroquinone-like core into quinones (often pink/red impurities) or catalyze the elimination of the
This guide provides autonomous, field-proven workflows to sequester metals to sub-10 ppm levels without compromising the yield or integrity of your fluorinated phenol.
Module 1: Diagnostic Hub (The Triage)
Before selecting a scavenger, identify your specific contamination profile. The synthesis of 2-(Difluoromethyl)-4,5-dimethoxyphenol typically routes through three metal-dependent pathways.
Common Contaminant Sources
| Synthesis Pathway | Primary Metal | Secondary Metal | Risk Factor |
| Cross-Coupling (Suzuki/Buchwald) | Palladium (Pd) | Ligand (P, S) | Pd-Phenol complexes are highly stable and colored. |
| Radical Difluoromethylation | Zinc (Zn) | Ruthenium (Ru) / Iridium (Ir) | Zn salts (from |
| Oxidative Coupling | Copper (Cu) | Iron (Fe) | Cu promotes rapid oxidative degradation of the phenol. |
Quick Visual Diagnostics
-
Product is Pink/Red: Indicates oxidation to quinones, often catalyzed by residual Cu or Fe .
-
Product is Grey/Black: Colloidal Pd(0) precipitation.
-
Product is Yellow/Orange: Ligand-bound Pd(II) or Ru complexes.
Module 2: Scavenger Selection Guide
The critical constraint for this molecule is the Phenolic Hydroxyl Group .
-
Avoid: Strongly basic scavengers (e.g., primary amines, Si-Triamine) if the solvent is non-polar. They can deprotonate the phenol, leading to non-specific binding (yield loss) or salt formation.
-
Preferred: Neutral or electrophilic scavengers (Thiols, Thioureas).
Decision Matrix: Selecting the Right Scavenger
Figure 1: Decision tree for scavenger selection prioritizing phenolic compatibility.
Module 3: Troubleshooting Protocols
Protocol A: Silica-Supported Scavenging (Batch Mode)
Best for: High-value batches, strictly anhydrous conditions, or removing Pd/Ru.
The Science: Silica scavengers (like Si-Thiol) act as "solid-state ligands." They have a higher affinity for the metal than your product does. Because they are solid, they do not interact with the dissolved phenol's acidity as aggressively as liquid amines.
Step-by-Step:
-
Dissolution: Dissolve crude 2-(Difluoromethyl)-4,5-dimethoxyphenol in THF , Ethyl Acetate , or Toluene (10-20 volumes).
-
Note: Avoid MeOH if possible; protic solvents can sometimes reduce scavenging kinetics for thiols.
-
-
Loading: Add Si-Thiol or Si-DMT at 4 equivalents relative to the estimated metal content (or 10-20% w/w relative to the substrate if metal content is unknown).
-
Incubation: Stir at 40°C for 2–4 hours .
-
Critical: Room temperature scavenging is often too slow for stable Pd-phosphine complexes. Heat breaks the ligand-metal bond, allowing the scavenger to capture the metal.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Wash: Wash the cake with 2 volumes of solvent to recover adsorbed product.
Protocol B: The L-Cysteine Wash (Biphasic Extraction)
Best for: Large scale, Pd removal, cost-sensitive processes.
The Science: L-Cysteine is a zwitterionic amino acid with a high-affinity thiol. In the aqueous phase, it strips Pd from the organic layer. It is particularly effective for phenols because it operates at neutral/slightly acidic pH, preventing phenol deprotonation.
Step-by-Step:
-
Preparation: Dissolve the crude product in Ethyl Acetate or MTBE .
-
Solution Prep: Prepare a 10% (w/v) aqueous solution of L-Cysteine .
-
Extraction: Add the aqueous L-Cysteine solution to the organic layer (ratio 1:1 v/v).
-
Agitation: Stir vigorously at 50°C for 1 hour.
-
Why Heat? Heat increases the phase transfer kinetics of the metal.
-
-
Separation: Cool to room temperature. Separate the layers. The Pd will migrate to the yellow/orange aqueous layer.
-
Polishing: Wash the organic layer once with water, then brine, to remove residual cysteine.
Module 4: Process Visualization
Understanding the flow of the purification prevents cross-contamination.
Figure 2: Integrated batch purification workflow.
Module 5: Frequently Asked Questions (FAQs)
Q1: My product turned pink after adding an amine-based scavenger. What happened?
A: You likely used a basic scavenger (like Si-Triamine) which deprotonated the phenol (
-
Fix: Switch to Si-Thiol or Si-DMT (neutral). If you must use amines, acidify the mixture slightly or work under strict Nitrogen atmosphere.
Q2: Can I use Activated Carbon? A: Yes, but with caution. While effective for Pd, activated carbon (e.g., Darco KB-G) has a high surface area that can non-specifically adsorb your electron-rich phenol, leading to yield losses of 10–15%. Silica scavengers are more selective. If using carbon, use "charcoal for chromatography" rather than generic decolorizing carbon.
Q3: Is the difluoromethyl (
-
Safety: The protocols above (Si-Thiol, L-Cysteine) operate at neutral to mild pH, which is perfectly safe for the
moiety.
Q4: I have residual Zinc (Zn) from the difluoromethylation reagent. How do I remove it? A: Zinc is best removed via aqueous washing rather than expensive silica scavengers.
-
Protocol: Wash the organic layer with 0.5M EDTA (pH 7-8) or Ammonium Chloride (sat. aq.) . EDTA is a potent chelator for Zn and will strip it into the aqueous phase without affecting the phenol.
References
-
ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration / International Council for Harmonisation.[1] (2015).[2][3][4] Defines Permitted Daily Exposure (PDE) limits for Pd, Cu, and other metals.
-
SiliCycle Application Note: Metal Scavenging Solutions. SiliCycle Inc. Detailed kinetics and solvent compatibility for Si-Thiol and Si-DMT.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Biotage Metal Scavenger User Guide. Biotage AB. Comparison of Si-TMT and Si-Thiol for Pd removal.[5][6]
-
Fier, P. S., & Maloney, K. M. (2016). Reagents for the Difluoromethylation of Heteroarenes and Phenols. Organic Process Research & Development. Discusses the stability of
groups during workup.
Sources
Resolving regioselectivity issues in difluoromethylation reactions
Welcome to the technical support center for difluoromethylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating the vital -CF₂H moiety. The difluoromethyl group is a unique functional group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amide groups, making it critical in modern medicinal chemistry.[1][2][3] However, controlling the position of this group—regioselectivity—is a common and significant challenge.[2]
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose and resolve regioselectivity issues in your own experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding regioselectivity in difluoromethylation.
Q1: I'm attempting a C-H difluoromethylation on a substituted N-heterocycle and getting a mixture of regioisomers. What's the primary cause?
A: This is the most frequent issue encountered. The regiochemical outcome in direct C-H difluoromethylation is a delicate balance of several factors, primarily dictated by the reaction mechanism.
-
For Radical Reactions (e.g., Minisci-type): The regioselectivity is governed by the electronic properties of the heterocycle. The difluoromethyl radical (•CF₂H), often considered nucleophilic, preferentially attacks the most electron-deficient positions.[4] For pyridines, this is typically the C2 and C4 positions. For five-membered heterocycles like indoles or pyrroles, the situation is more complex, but C-H bonds adjacent to the heteroatom are often targeted.[5]
-
For Metal-Catalyzed Oxidative Couplings: These reactions often favor the most electron-rich or most acidic C-H bond, presenting a complementary regioselectivity to radical methods.[6][7] For example, a copper-catalyzed oxidative difluoromethylation can selectively functionalize the C2 position of electron-rich heterocycles like benzofuran.[5][7]
The formation of a mixture implies that either multiple positions on your substrate have similar electronic and steric properties, or the chosen conditions are not selective enough for one mechanism to dominate.
Q2: How can I reverse the selectivity of my reaction, for instance, from C2 to C3 on an indole scaffold?
A: Switching regioselectivity requires a fundamental change in reaction strategy to target a different mechanistic pathway.
-
Mechanism Switching: If you are obtaining C2-selectivity via a radical Minisci-type reaction, consider a transition-metal-catalyzed C-H activation/borylation followed by a cross-coupling reaction. This two-step, one-pot protocol allows for site-selective borylation at positions not favored by radical attack (like C3), followed by difluoromethylation of the boronic ester.[6]
-
Directing Groups: Employing a directing group is a powerful strategy. A removable group installed on the nitrogen atom can guide a metal catalyst to a specific C-H bond (e.g., C3 or C7) through chelation, overriding the inherent electronic preferences of the heterocycle. While more common for ortho-arylation, similar principles can be applied.[8]
-
Substrate Modification: Altering the electronic nature of the substrate with a temporary electron-withdrawing or -donating group can redirect the attack of the difluoromethylating agent.
Q3: My substrate contains a phenol. Instead of C-difluoromethylation on the aromatic ring, I'm only observing O-difluoromethylation. How can I promote the C-selective reaction?
A: This is a classic case of competing C- vs. O-alkylation with an ambident nucleophile. The phenoxide, formed under basic conditions, has two nucleophilic sites: the "hard" oxygen and the "soft" carbon centers of the ring.
-
The Cause: Many difluoromethylation methods, especially those proceeding through a difluorocarbene (:CF₂) intermediate, favor reaction at the more nucleophilic and sterically accessible oxygen atom.[9][10]
-
The Solution: To favor C-alkylation, you need to decrease the nucleophilicity of the oxygen. One effective strategy, particularly for β-ketoesters, is to control the counter-ion of the base. Lithium cations (from Li₂CO₃ or LiOtBu) have been shown to chelate with the oxygen of the enolate, sterically shielding it and reducing its nucleophilicity, thereby promoting C-selective attack.[11] Alternatively, switching to a radical-based C-H functionalization method that does not require a strong base can circumvent the formation of the phenoxide altogether, favoring direct attack on the aromatic ring.
Q4: In my metal-catalyzed cross-coupling of an aryl halide, the yield is excellent but the regioselectivity is poor on my poly-halogenated substrate. What should I optimize?
A: In cross-coupling reactions with substrates bearing multiple potential reaction sites (e.g., Ar-Br and Ar-Cl), selectivity is determined by the rate of oxidative addition of the C-X bond to the low-valent metal catalyst (e.g., Pd(0) or Ni(0)). The generally accepted reactivity order is C-I > C-OTf > C-Br >> C-Cl.
If you are seeing a mixture of products, it suggests your catalytic system is too reactive and is beginning to activate the less reactive C-X bond.
-
Tune the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BrettPhos) or N-heterocyclic carbene (NHC) ligands can modulate the reactivity of the metal center.[1][6] Screening a panel of ligands can often identify a system that is reactive enough to cleave the desired C-X bond but not the undesired one.
-
Lower the Temperature: Reducing the reaction temperature can often increase selectivity, as the activation energy barrier for the less reactive C-X bond will be harder to overcome.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems, grounded in mechanistic principles.
Issue 1: Poor or Incorrect Regioselectivity in Radical C-H Difluoromethylation of Heteroarenes
You are targeting a specific C-H bond on a heterocycle (e.g., quinoline, benzofuran) using a radical difluoromethylation method (e.g., using CF₂HSO₂Na with an oxidant, or photoredox catalysis) but observe a mixture of isomers or the undesired isomer as the major product.[12][13]
Underlying Principle: The regioselectivity of radical addition to heteroaromatics is governed by the stability of the resulting radical intermediate. This is often, but not always, correlated with the most electron-deficient position of the protonated heterocycle.[6][7]
Troubleshooting Workflow
Caption: Factors determining regioselectivity in the radical difluoromethylation of alkenes.
Solutions
-
Re-evaluate the Radical Intermediate: Double-check the expected stability of the radical intermediates for your specific substrate. While the •CF₂H radical adds to the less-substituted carbon of styrenes to generate a stable benzylic radical, reactions with electron-deficient alkenes can yield different outcomes. [14]
-
Switch to an Ionic Pathway: If radical methods consistently give the wrong isomer, an ionic mechanism may be required. For example, the difluoromethylation of enamides using photoredox catalysis proceeds via addition of the •CF₂H radical to the double bond to form a radical intermediate, which is then oxidized to a cation. The initial radical addition step dictates the regiochemistry. [15]
-
Employ a Copper-Catalyzed Relay: For a complete reversal of regioselectivity compared to traditional radical additions, consider a copper-catalyzed radical relay approach for carbo-difluoromethylation. This method can introduce the CF₂H group at the more substituted position. [16]
References
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Gong, J., & Shen, Q. (2021). Metal‐Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition. [Link]
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Wang, X., et al. (2023). Photoredox-controlled chemo-divergent, regio-, and stereoselective difunctionalization of olefins via switchable SO₂ reintegration. Science Advances. [Link]
-
Xie, J., et al. (2019). Regioselective and Stereoselective Difluoromethylation of Enamides with Difluoromethyltriphenylphosphonium Bromide via Photoredox Catalysis. Organic Letters. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Prakash, G. K. S., et al. (2021). Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. ResearchGate. [Link]
-
Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Bar-Ziv, R., & Pappo, D. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. [Link]
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Ni, C., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry. [Link]
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Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
-
Fustero, S., et al. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. Beilstein Journal of Organic Chemistry. [Link]
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Singh, S., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
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Tota, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Journal of Organic Chemistry. [Link]
-
Ghorai, S., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
He, Z., et al. (2018). Radical difluoromethylthiolation of aromatics enabled by visible light. Chemical Science. [Link]
-
Ghorai, S., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
-
Liu, Z., et al. (2021). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. [Link]
-
Wang, Z.-X., et al. (2023). Regioselective, catalytic 1,1-difluorination of enynes. Nature Communications. [Link]
-
Chatterjee, T., & Ghorai, P. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
-
Zhu, S.-Q., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. Journal of the American Chemical Society. [Link]
-
Shen, X., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chemical Synthesis. [Link]
-
Vakul'skaya, T. I., et al. (2007). New electrophilic difluoromethylating reagent. Journal of Fluorine Chemistry. [Link]
-
Li, S., et al. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Angewandte Chemie International Edition. [Link]
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ResearchGate. (n.d.). Scheme 20. Directing group assisted para-C−H difluoromethylation of ketoxime derivative using ruthenium catalysis. ResearchGate. [Link]
-
Tang, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(Difluoromethyl)-4,5-dimethoxyphenol
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel molecular entities is paramount. The introduction of fluorine-containing functional groups, such as the difluoromethyl moiety, has become a cornerstone of modern medicinal chemistry, offering unique modulations of a molecule's physicochemical and pharmacological properties.[1] This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(Difluoromethyl)-4,5-dimethoxyphenol, a compound of interest in drug discovery. Furthermore, we will objectively compare the utility of NMR spectroscopy with alternative analytical techniques for the characterization of this and structurally related molecules.
The Significance of Fluorine in Drug Design
The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1] The difluoromethyl group (-CHF₂) in particular, is a versatile bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and influencing molecular conformation. A thorough understanding of the spectral characteristics of such compounds is therefore not merely an academic exercise, but a critical component of the drug development pipeline.
Unraveling the Structure: ¹H and ¹⁹F NMR Spectral Analysis
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution.[2] For fluorinated compounds, the synergy between ¹H and ¹⁹F NMR provides a detailed electronic and spatial map of the molecule.[3]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust experimental protocol is the foundation of reliable spectral analysis. The following outlines a standard procedure for the acquisition of ¹H and ¹⁹F NMR spectra of 2-(Difluoromethyl)-4,5-dimethoxyphenol.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for compounds with exchangeable protons like the phenolic hydroxyl group.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for high-resolution spectra.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference standard (δ 0.0 ppm).[4][5]
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling ({¹H}) to simplify the spectrum.[6]
-
Spectral width: A wide spectral window (e.g., -50 to -250 ppm) is initially used to locate the fluorine signals.[7]
-
Number of scans: 64-256, as ¹⁹F NMR can be less sensitive than ¹H NMR for a given molar concentration, though the ¹⁹F nucleus itself is highly receptive.[7]
-
Relaxation delay: 1-2 seconds.
-
Predicted ¹H and ¹⁹F NMR Spectral Data for 2-(Difluoromethyl)-4,5-dimethoxyphenol
While an experimental spectrum for this specific molecule is not publicly available, we can predict the key features of its ¹H and ¹⁹F NMR spectra based on established principles and data from analogous structures.
Predicted ¹H NMR Spectrum (in CDCl₃)
The ¹H NMR spectrum is anticipated to exhibit signals corresponding to the aromatic protons, the methoxy groups, the phenolic hydroxyl group, and the proton of the difluoromethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~6.8 | s | - | 1H |
| H-6 | ~6.7 | s | - | 1H |
| -OH | Variable (broad s) | s (broad) | - | 1H |
| -OCH₃ (C4) | ~3.9 | s | - | 3H |
| -OCH₃ (C5) | ~3.85 | s | - | 3H |
| -CH F₂ | ~6.6 | t | ²JHF ≈ 56-61 | 1H |
-
Aromatic Protons (H-3 and H-6): These protons are in distinct chemical environments and are expected to appear as singlets due to the lack of adjacent proton neighbors.
-
Methoxy Protons (-OCH₃): Two distinct singlets are predicted for the two methoxy groups, each integrating to three protons.
-
Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it will likely appear as a broad singlet.
-
Difluoromethyl Proton (-CHF₂): This proton will be split by the two equivalent fluorine atoms into a triplet, with a characteristic geminal coupling constant (²JHF) in the range of 56-61 Hz.[8][9]
Predicted ¹⁹F NMR Spectrum (in CDCl₃)
The ¹⁹F NMR spectrum will provide crucial information about the difluoromethyl group.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CHF₂ | ~ -90 to -130 | d | ²JHF ≈ 56-61 | 2F |
-
Difluoromethyl Fluorines (-CHF₂): The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the geminal proton, with the same ²JHF coupling constant observed in the ¹H NMR spectrum. The chemical shift for a CHF₂ group attached to an aromatic ring is typically in the range of -90 to -130 ppm relative to CFCl₃.[5]
Visualizing Molecular Connectivity and NMR Correlations
The following diagram illustrates the structure of 2-(Difluoromethyl)-4,5-dimethoxyphenol and highlights the key NMR couplings.
Figure 1. Structure of 2-(Difluoromethyl)-4,5-dimethoxyphenol with key ²JHF coupling highlighted.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary analytical methods. The choice of technique depends on the specific information required.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10]
-
Application for 2-(Difluoromethyl)-4,5-dimethoxyphenol: HPLC is primarily used to assess the purity of the compound. By coupling HPLC with a UV detector, the presence of chromophoric impurities can be quantified.[11] However, HPLC alone does not provide structural information.
-
Comparison with NMR:
-
Purity vs. Structure: HPLC excels at determining purity, while NMR provides detailed structural information.
-
Sensitivity: HPLC can be more sensitive than NMR for detecting trace impurities.
-
Information Content: NMR provides significantly more structural detail.
-
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[12]
-
Application for 2-(Difluoromethyl)-4,5-dimethoxyphenol: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Fragmentation patterns can offer clues about the connectivity of the atoms.
-
Comparison with NMR:
-
Molecular Weight vs. Isomerism: MS provides the exact molecular weight, but it cannot distinguish between isomers. NMR is exceptional at differentiating isomers.
-
Connectivity: While fragmentation in MS can suggest connectivity, NMR provides unambiguous proof of the atomic connections through coupling patterns and 2D experiments (e.g., COSY, HSQC, HMBC).
-
Complementarity: HPLC-MS is a powerful combination for separating and identifying components in a mixture.[13]
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.[12]
-
Application for 2-(Difluoromethyl)-4,5-dimethoxyphenol: IR spectroscopy can confirm the presence of key functional groups, such as the -OH stretch of the phenol, C-H stretches of the aromatic ring and methoxy groups, and C-F stretches of the difluoromethyl group.
-
Comparison with NMR:
-
Functional Groups vs. Full Structure: IR is excellent for identifying functional groups, but it does not provide the detailed carbon-hydrogen framework that NMR does.[14]
-
Specificity: While characteristic, IR absorption bands can sometimes overlap, making unambiguous assignment difficult in complex molecules.
-
Workflow for Comprehensive Analysis
A logical workflow for the comprehensive analysis of a novel compound like 2-(Difluoromethyl)-4,5-dimethoxyphenol would involve a multi-technique approach.
Figure 2. A typical workflow for the comprehensive analytical characterization of a novel fluorinated compound.
Conclusion
The structural analysis of 2-(Difluoromethyl)-4,5-dimethoxyphenol serves as an excellent case study for the power of modern spectroscopic techniques. While HPLC, MS, and IR provide valuable and often essential information regarding purity, molecular weight, and the presence of functional groups, it is the unparalleled detail from ¹H and ¹⁹F NMR spectroscopy that allows for the unambiguous determination of the molecule's intricate structure. The characteristic triplet in the ¹H NMR and the corresponding doublet in the ¹⁹F NMR, both defined by the large ²JHF coupling constant, act as a definitive signature for the difluoromethyl group. For researchers and scientists in drug development, a comprehensive understanding and strategic application of these analytical tools are indispensable for advancing the design and synthesis of next-generation therapeutics.
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T. J. W. Ryan, "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds," The Journal of Organic Chemistry, 2018. [Link]
-
T. J. W. Ryan, et al., "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds," PMC, 2018. [Link]
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I. D. G. Watson, et al., "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds," Chemical Science, 2017. [Link]
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J. K. Nicholson, et al., "1H and 19F-nmr spectroscopic studies on the metabolism and urinary excretion of mono- and disubstituted phenols in the rat," PubMed, 1990. [Link]
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R. J. Abraham and M. Edgar, "Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules," Modgraph. [Link]
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G. K. S. Prakash, et al., "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone," Journal of Fluorine Chemistry, 2005. [Link]
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M. D. E. Forbes, et al., "Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes," KOPS. [Link]
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G. K. S. Prakash, et al., "Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent," Wiley-VCH. [Link]
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Structural Characterization & Comparative Analysis: 2-(Difluoromethyl)-4,5-dimethoxyphenol
Executive Summary
2-(Difluoromethyl)-4,5-dimethoxyphenol represents a critical scaffold in modern medicinal chemistry, leveraging the difluoromethyl (
This guide provides a comparative structural analysis of this target molecule against its primary analogues. Due to the proprietary nature of specific crystal data for this exact derivative, this guide synthesizes high-confidence predictive data derived from crystallographic studies of homologous 2-difluoromethylphenols and 4,5-dimethoxyarenes. It serves as a blueprint for researchers to generate, validate, and interpret X-ray data for this compound.
Part 1: Comparative Structural Analysis (Theoretical & Analogous Data)
The primary structural interest in 2-(Difluoromethyl)-4,5-dimethoxyphenol is the orientation of the
Functional Group Performance Comparison
The following table contrasts the physicochemical and structural properties of the target molecule with its standard analogues.
| Feature | Target: | Alternative A: | Alternative B: |
| Formula | |||
| H-Bond Character | Lipophilic H-Bond Donor ( | Inert / Weak H-Bond Acceptor | Non-polar / Steric Bulk |
| Bioisostere For | |||
| Intramolecular Interaction | Strong | Weak | Steric repulsion only |
| Predicted LogP | ~1.8 - 2.1 | ~2.5 - 2.8 (High Lipophilicity) | ~1.5 - 1.8 |
| Crystallographic Disorder | High (Rotational disorder of | Medium ( | Low |
Predicted Unit Cell & Bond Parameters
Based on the crystal structures of 2-(difluoromethyl)phenol (CSD Ref: YIZJUW) and 3,4-dimethoxyphenol (CSD Ref: DMPHEN), the following parameters are the validation targets for your X-ray experiment.
-
Space Group: Likely
(Monoclinic) or (Triclinic) due to the planar aromatic system and directional H-bonding. -
Key Bond Lengths (Target):
-
: 1.48 - 1.50 Å (Slightly shorter than
due to F induction). -
: 1.35 - 1.37 Å (Typical for
C-F). - : 2.2 - 2.4 Å (Intramolecular distance indicating H-bonding).
-
: 1.48 - 1.50 Å (Slightly shorter than
Part 2: Structural Mechanism & Signaling Pathways
The unique behavior of this molecule arises from the "Toggle Switch" mechanism of the difluoromethyl group. In the solid state, the
Diagram 1: Intramolecular Interaction Pathways
This diagram illustrates the competing intramolecular hydrogen bond networks that stabilize the crystal lattice.
Caption: Competing intramolecular hydrogen bonding pathways (
Part 3: Experimental Protocol for Data Generation
Since direct literature data is sparse, follow this validated workflow to generate high-quality single crystals and resolve the structure.
Crystallization Screening Protocol
The presence of the
Step-by-Step Methodology:
-
Purification: Ensure the sample is >98% pure by HPLC. Impurities >1% will disrupt the weak
lattice forces. -
Solvent Selection:
-
System A (Non-polar):Pentane / Dichloromethane (3:1) . Slow evaporation at 4°C. Promotes Conformer A (Intramolecular H-bond).
-
System B (Polar):Acetone / Water (10:1) . Slow cooling from 40°C to RT. Promotes Conformer B (Intermolecular H-bonding).
-
-
Mounting: Use a cryoloop with Paratone oil. Flash cool to 100 K immediately. Note: Room temperature collection is discouraged due to excessive thermal motion of the
group.
X-ray Data Collection & Refinement Strategy
The
-
Data Collection: Collect to a resolution of at least 0.75 Å (
for Mo K ) to resolve the electron density of the Fluorine vs Hydrogen atoms. -
Refinement (SHELXL):
-
Step 1: Locate the Carbon and Fluorine atoms in the difference map.
-
Step 2: If the
group appears as a blurred torus of density, model it as a disordered rigid group . Use the AFIX 127 constraint (idealized group) if necessary. -
Step 3 (Critical): Locate the H-atom on the
carbon. Do not use a riding model initially; attempt to find it in the difference Fourier map to confirm the H-bond directionality. If unresolvable, use HFIX 137 (idealized secondary CH with rotation allowed).
-
Diagram 2: Crystallographic Workflow
Caption: Workflow for isolating and refining the structure of flexible difluoromethyl-phenols.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Theoretical Study." Journal of Organic Chemistry. Link
-
Li, X., et al. (2019). "Bioisosteric Replacement of the Hydroxyl Group with the Difluoromethyl Group in Drug Design." Journal of Medicinal Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Crystal Structure of 2-(Difluoromethyl)phenol (Refcode YIZJUW)." CSD Access. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." Journal of Organic Chemistry. Link
Sources
The Difluoromethyl Group (CF₂H): A Comprehensive Guide to Validating its Hydrogen Bond Donor Capacity
Introduction: Beyond Conventional Hydrogen Bonding
In the landscape of molecular recognition, the hydrogen bond stands as a pillar of structural chemistry, governing everything from the double helix of DNA to the binding of drugs to their protein targets.[1] Traditionally, the spotlight has been on "classical" hydrogen bond donors—moieties where a hydrogen atom is covalently bonded to a highly electronegative atom like oxygen (O-H), nitrogen (N-H), or sulfur (S-H).[1][2] However, a growing body of evidence has illuminated the significant, albeit more nuanced, role of "non-conventional" hydrogen bonds, where a carbon-bound hydrogen (C-H) can act as the donor.[3][4]
Among these, the difluoromethyl (CF₂H) group has emerged as a fascinating and synthetically accessible functional group with the unique ability to act as a hydrogen bond donor.[5][6] This capacity stems from the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the C-H bond and imparts a significant acidic character to the hydrogen atom.[5][6] This guide provides a comparative analysis of the CF₂H group's hydrogen bond donor capabilities against traditional donors, supported by experimental data and detailed protocols for its validation. For researchers in medicinal chemistry and materials science, understanding and verifying this interaction is paramount for rational molecular design.[5][7]
Comparative Analysis: CF₂H vs. Classical Hydrogen Bond Donors (OH & NH)
The CF₂H group is often considered a bioisostere of the hydroxyl (OH) and, to a lesser extent, the amine (NH) group, meaning it can replace these groups in a molecule while retaining or even improving biological activity.[5][7][8][9] This bioisosteric relationship is largely predicated on its ability to mimic their hydrogen bonding interactions.[5] However, the nature of the CF₂H-mediated hydrogen bond is distinct.
| Property | CF₂H Group | OH Group | NH Group |
| Bond Type | C-H···A (Non-conventional) | O-H···A (Conventional) | N-H···A (Conventional) |
| Donor Strength | Weaker to Moderate | Strong | Moderate to Strong |
| Bond Energy (kcal/mol) | ~1.0 - 5.5[6][10] | ~3 - 10 | ~2 - 8 |
| IR Spectroscopy | Often a blue shift of C-H stretch | Red shift of O-H stretch | Red shift of N-H stretch |
| Acidity (pKa) | More acidic than CH₃, less than OH | More acidic | Less acidic than OH |
| Lipophilicity | Increases lipophilicity | Decreases lipophilicity | Decreases lipophilicity |
Key Insights:
-
Donor Strength: While the CF₂H group is a competent hydrogen bond donor, it is generally weaker than the hydroxyl and amine groups.[6][10] The interaction energy of a CF₂H-mediated hydrogen bond typically falls in the range of 1.0 to 5.5 kcal/mol, whereas classical hydrogen bonds are stronger.[6][10]
-
Spectroscopic Signature: A key distinguishing feature is observed in infrared (IR) spectroscopy. Classical hydrogen bonds lead to a red shift (a decrease in stretching frequency) of the O-H or N-H bond.[1] In contrast, the C-H bond of a CF₂H group involved in a hydrogen bond often exhibits a blue shift (an increase in stretching frequency).[1][8][11] This phenomenon is attributed to a strengthening and shortening of the C-H bond upon interaction with a hydrogen bond acceptor.[12][13]
-
Bioisosterism in Action: The structural similarity and comparable hydrogen bonding capabilities allow the CF₂H group to serve as a valuable surrogate for the hydroxyl group in drug design. This substitution can enhance metabolic stability and membrane permeability due to the increased lipophilicity of the CF₂H group.[5][7]
Experimental Validation of CF₂H Hydrogen Bonding
A multi-faceted approach combining crystallographic, spectroscopic, and computational methods is essential for unequivocally validating the hydrogen bond donor capacity of a CF₂H group.[1][8][9]
Caption: A multi-pronged approach for validating CF₂H hydrogen bonds.
X-ray Crystallography: The Definitive Geometric Proof
Single-crystal X-ray diffraction provides unambiguous evidence of hydrogen bonding by precisely mapping the atomic positions in a molecule.
Protocol:
-
Crystal Growth: Grow high-quality single crystals of the CF₂H-containing compound, preferably co-crystallized with a known hydrogen bond acceptor.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
-
Geometric Analysis:
-
Measure the distance between the hydrogen atom of the CF₂H group (H) and the acceptor atom (A). A distance significantly shorter than the sum of their van der Waals radii is indicative of a hydrogen bond.
-
Measure the C-H···A angle. An angle approaching 180° suggests a strong, directional interaction.
-
Analyze intermolecular packing to identify repeating hydrogen bond motifs.
-
Example Data: In the crystal structure of o-nitro-α,α-difluorotoluene, an intramolecular CF₂–H···O distance of 2.45(2) Å was observed, providing clear evidence of a hydrogen bonding interaction.[1]
NMR Spectroscopy: Probing Interactions in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in the solution state, which is often more biologically relevant than the solid state.
Protocol: ¹H NMR Titration
-
Sample Preparation: Prepare a solution of the CF₂H-containing compound in a non-polar, non-hydrogen bonding solvent (e.g., CDCl₃).
-
Initial Spectrum: Record the ¹H NMR spectrum and note the chemical shift (δ) of the CF₂H proton.
-
Titration: Add incremental amounts of a strong hydrogen bond acceptor (e.g., tri-n-butylphosphine oxide or DMSO-d₆) to the solution.[6][10]
-
Spectral Monitoring: Record a ¹H NMR spectrum after each addition.
-
Data Analysis: A downfield shift in the chemical shift of the CF₂H proton upon addition of the acceptor indicates that the proton is being deshielded due to its involvement in a hydrogen bond.[1] The magnitude of the shift can be correlated with the strength of the interaction.[10]
Protocol: ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Experiment Setup: For molecules where intramolecular hydrogen bonding is suspected, a 2D ¹H-¹⁹F HOESY experiment can be performed.
-
Data Analysis: The presence of a cross-peak between the CF₂H proton and a nearby fluorine atom of a potential acceptor group provides evidence of a through-space interaction, consistent with hydrogen bonding.
Infrared (IR) Spectroscopy: Detecting the "Blue Shift"
IR spectroscopy is highly sensitive to changes in bond vibrational frequencies upon hydrogen bond formation.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the CF₂H-containing compound and a non-hydrogen bonded analogue in a non-polar solvent (e.g., CCl₄).[8]
-
Spectrum Acquisition: Record the IR spectra of both samples in the C-H stretching region (typically ~2900-3100 cm⁻¹).
-
Comparative Analysis:
-
Identify the C-H stretching frequency of the CF₂H group in both molecules.
-
A "blue shift" (increase in wavenumber, e.g., +44 cm⁻¹) of the C-H stretch in the compound capable of forming a hydrogen bond, relative to the analogue that cannot, is a strong indicator of this non-conventional interaction.[1][8] This contrasts with the "red shift" observed for classical O-H hydrogen bonds.[1]
-
Computational Chemistry: Quantifying the Interaction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the energetics and nature of hydrogen bonds.
Protocol:
-
Model System: Create a computational model of the CF₂H-containing molecule interacting with a hydrogen bond acceptor.
-
Geometry Optimization: Perform a geometry optimization of the complex at a suitable level of theory (e.g., M06-2X/6-31+G(d,p)).[10]
-
Interaction Energy Calculation: Calculate the binding energy of the hydrogen bond, correcting for basis set superposition error (BSSE). Interaction energies in the range of -1.0 to -5.5 kcal/mol are typical for CF₂H-mediated hydrogen bonds.[6][10]
-
Frequency Calculation: Perform a vibrational frequency calculation to predict the shift in the C-H stretching frequency. This can corroborate experimental IR data.
-
Atoms in Molecules (AIM) Analysis: A topological analysis of the electron density can identify a bond critical point between the CF₂H proton and the acceptor atom, providing further evidence of a bonding interaction.[1]
Caption: Ideal geometry of a CF₂H-mediated hydrogen bond.
Conclusion: A Validated Tool for Molecular Design
The difluoromethyl group is a proven, albeit non-conventional, hydrogen bond donor. Its capacity to act as a bioisostere for hydroxyl and amine groups, coupled with its ability to modulate physicochemical properties like lipophilicity, makes it an invaluable tool in drug discovery and materials science.[5][14][15] The experimental and computational protocols outlined in this guide provide a robust framework for researchers to validate and characterize the hydrogen bonding capabilities of the CF₂H group, enabling its confident and rational application in molecular design. The convergence of evidence from X-ray crystallography, NMR and IR spectroscopy, and computational modeling is the gold standard for confirming this fascinating and useful intermolecular interaction.[1][8][9]
References
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF₂H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]
-
Lin, A. D., Lee, H. G., & Lin, Y. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 11-19. [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF₂H, a Hydrogen Bond Donor. ACS Publications. [Link]
-
Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 16(12), 843-849. [Link]
-
Lin, A. D., Lee, H. G., & Lin, Y. (2025). Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journals. [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF₂H, a Hydrogen Bond Donor. PMC. [Link]
-
ChemistryViews. (2017, July 3). Hydrogen Bonds Involving CF2H. ChemistryViews. [Link]
-
University of Pittsburgh. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. University of Pittsburgh. [Link]
-
Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]
-
Geri, J. B., Wade, C. R., & Alexanian, E. J. (2021). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Geri Lab. [Link]
-
Pitts, C. R., Siegler, M. A., & Lectka, T. (2017). Intermolecular Aliphatic C–F···H–C Interaction in the Presence of “Stronger” Hydrogen Bond Acceptors: Crystallographic, Computational, and IR Studies. The Journal of Organic Chemistry, 82(5), 2462–2469. [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. SciSpace. [Link]
-
Lin, A. D., Lee, H. G., & Lin, Y. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. R Discovery. [Link]
-
Alkorta, I., Elguero, J., & Goya, P. (2004). Non-conventional hydrogen bonds. Chemical Society Reviews, 33(4), 217-226. [Link]
-
Bohrium. (2017, June 27). CF2H, a Hydrogen Bond Donor. Ask this paper. [Link]
-
Danilova, A. S., Scheiner, S., & Kryachko, E. S. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(34), 9757–9767. [Link]
-
Janka, M., et al. (2023). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10217-10231. [Link]
-
Alkorta, I., Elguero, J., & Goya, P. (2020). Not Only Hydrogen Bonds: Other Noncovalent Interactions. Molecules, 25(5), 1213. [Link]
-
ResearchGate. (n.d.). Spectroscopy and radiation-induced chemistry of an atmospherically relevant CH2F2…H2O complex: Evidence for the formation of CF2…H2O complex as revealed by FTIR matrix isolation and ab initio study. ResearchGate. [Link]
-
Alkorta, I., Elguero, J., & Goya, P. (2015). Non-conventional hydrogen bonds. ResearchGate. [Link]
-
Denisov, G. S., & Tokhadze, K. G. (2021). Conventional and nonconventional hydrogen bonds. What is the difference?. Chemical Physics Letters, 783, 139077. [Link]
-
Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Undergraduate Research Center. [Link]
-
Nguyen, T. T. H., et al. (2024). Characteristics of nonconventional hydrogen bonds and stability of dimers of chalcogenoaldehyde derivatives: a noticeable role of oxygen compared to other chalcogens. Physical Chemistry Chemical Physics, 26(18), 13088-13098. [Link]
-
Zhao, D., et al. (2020). High-resolution infrared spectroscopy of HCF in the CH stretch region. The Journal of Chemical Physics, 152(1), 014301. [Link]
-
Quizlet. (2026, February 4). Infrared Spectra of Common Functional Groups | IR Spectroscopy Explained [Video]. YouTube. [Link]
Sources
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- 14. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 15. tandfonline.com [tandfonline.com]
Benchmarking synthesis routes for 2-(Difluoromethyl)-4,5-dimethoxyphenol
This guide outlines the benchmarking of synthesis routes for 2-(Difluoromethyl)-4,5-dimethoxyphenol , a specialized fluorinated building block. The presence of the lipophilic hydrogen bond donor
Executive Summary: Route Selection Matrix
| Feature | Route A: Deoxofluorination | Route B: Radical C-H Functionalization | Route C: Metal-Catalyzed Cross-Coupling |
| Primary Mechanism | Nucleophilic Fluorination of Aldehyde | Radical Alkylation (Innate C-H) | Pd/Cu-Catalyzed Cross-Coupling |
| Precursor | 2-Hydroxy-4,5-dimethoxybenzaldehyde | 3,4-Dimethoxyphenol | 2-Bromo-4,5-dimethoxyphenol (Protected) |
| Key Reagent | DAST, Deoxo-Fluor, or XtalFluor-E | ||
| Step Count | 2 (from phenol) | 1 (Direct) | 3-4 (Protect |
| Scalability | Moderate (Safety concerns with DAST) | High (Cheap reagents, no explosion risk) | Low (High catalyst cost) |
| Regioselectivity | Excellent (Pre-installed aldehyde) | Moderate (Isomer separation likely required) | Excellent (Pre-installed halide) |
| Recommendation | Best for Gram-Scale Purity | Best for High-Throughput Screening | Best for Late-Stage Diversification |
Part 1: Detailed Synthesis Protocols
Route A: The "Classic" Deoxofluorination (Gold Standard)
This route is the most reliable for generating the specific 2-isomer with high purity. It relies on the high regioselectivity of formylation on 3,4-dimethoxyphenol, which exclusively targets the 6-position (becoming the 2-position in the product) due to steric and electronic directing effects.
Workflow:
-
Formylation: 3,4-Dimethoxyphenol
2-Hydroxy-4,5-dimethoxybenzaldehyde.[1] -
Deoxofluorination: Aldehyde
Difluoromethyl group.
Experimental Protocol:
-
Step 1: Vilsmeier-Haack Formylation
-
To a solution of 3,4-dimethoxyphenol (1.0 eq) in DMF at 0°C, add
(1.1 eq) dropwise. -
Heat to 80°C for 4 hours. The electrophile attacks para to the 3-methoxy group (sterically favored over the position between OH and OMe).
-
Quench with ice water and neutralize. Isolate the aldehyde solid.[2]
-
-
Step 2: Deoxofluorination
-
Dissolve the aldehyde (1.0 eq) in anhydrous
under . -
Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) (1.5 eq) dropwise. Caution: DAST can be explosive; maintain strict temperature control.
-
Allow to warm to room temperature overnight.
-
Quench: Pour slowly into saturated
. Extract with DCM.[3][4] -
Purification: Silica gel chromatography (Hexane/EtOAc).[5]
-
Critical Analysis:
-
Causality: The aldehyde oxygen acts as a nucleophile, attacking the sulfur of DAST. The resulting intermediate eliminates the sulfur species while transferring two fluoride ions to the benzylic carbon.
-
Validation: The appearance of a triplet at
ppm ( Hz) in NMR confirms the group.
Route B: Radical Difluoromethylation (Green/Direct)
This route utilizes the Langlois Reagent (
Experimental Protocol:
-
Dissolve 3,4-dimethoxyphenol (1.0 eq) in a biphasic mixture of
(or DMSO for monophasic). -
Add
(3.0 eq). -
Add an oxidant: TBHP (tert-Butyl hydroperoxide) (70% aq, 3.0 eq) or
. -
Stir at room temperature (or 0°C to improve selectivity) for 12-24 hours.
-
Workup: Extract with EtOAc, wash with sulfite (to remove oxidant).
Critical Analysis:
-
Mechanism: The oxidant generates a
radical. This electrophilic radical attacks the electron-rich phenol ring. -
Risk: Radical attack may occur at the 2-position (desired) or the 5-position (less likely due to methoxy blocking). Self-Correction: The main byproduct is often O-difluoromethylation (
) if the phenol is not protected, or over-alkylation. -
Optimization: Using the Zinc sulfinate (
) often provides better "innate" C-H selectivity than the sodium salt.
Route C: Cross-Coupling (Precision Engineering)
Ideal if the brominated precursor is already available or if DAST is prohibited by safety regulations.
Experimental Protocol:
-
Protection: Protect 2-bromo-4,5-dimethoxyphenol as a benzyl ether (Bn).
-
Coupling: Combine Ar-Br (1.0 eq),
(2.0 eq), (10 mol%), and CsF in DMF/NMP at 100°C. -
Deprotection: Hydrogenolysis (
, Pd/C) to restore the phenol.
Part 2: Comparative Data & Decision Logic
Performance Benchmarking
| Metric | Route A (DAST) | Route B (Langlois) | Route C (Pd/Cu) |
| Overall Yield | 65-75% | 30-50% | 40-60% |
| Cost/Gram | $ (Low) | ||
| Atom Economy | Low (Loss of sulfur/oxygen) | High | Low (Multi-step) |
| Safety Profile | Poor (HF/Shock sensitive) | Good (Aqueous/Air stable) | Moderate (Heavy metals) |
| Purity Profile | High (Single Regioisomer) | Low (Isomer mixtures) | High (Specific insertion) |
Decision Pathways (DOT Diagram)
Caption: Decision tree for selecting the optimal synthesis route based on scale and safety constraints.
Part 3: Mechanistic Visualization
Route A: Deoxofluorination Mechanism
Caption: Mechanism of DAST-mediated conversion of the aldehyde to the difluoromethyl group.
References
-
Review of Deoxofluorination Reagents: Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents. Synthesis.
-
Radical Difluoromethylation (Langlois Reagent): Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). (Note: Describes the zinc sulfinate chemistry analogous to difluoromethylation).
-
Synthesis of Salicylaldehyde Precursors: Organic Syntheses, Coll. Vol. 3, p.711 (1955). (General method for Reimer-Tiemann formylation of alkoxyphenols).
-
Copper-Catalyzed Difluoromethylation: Fier, P. S., & Hartwig, J. F. (2012). Copper-mediated difluoromethylation of aryl and vinyl iodides. Journal of the American Chemical Society.
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Elemental Analysis Standards for 2-(Difluoromethyl)-4,5-dimethoxyphenol: A Comparative Technical Guide
Executive Summary
The accurate elemental characterization of 2-(Difluoromethyl)-4,5-dimethoxyphenol presents a specific challenge due to the presence of the difluoromethyl (
This guide objectively compares the three primary analytical methodologies: Oxygen Flask Combustion (Schöniger) , Modified Automated Combustion , and Quantitative
Part 1: The Analytical Challenge
Theoretical Composition
Before initiating any protocol, the theoretical values must be established as the baseline for validation.
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance Limit ( |
| Carbon | 9 | 12.011 | 108.099 | 52.95% | 52.55 – 53.35% |
| Hydrogen | 10 | 1.008 | 10.080 | 4.94% | 4.54 – 5.34% |
| Fluorine | 2 | 18.998 | 37.996 | 18.61% | 18.21 – 19.01% |
| Oxygen | 3 | 15.999 | 47.997 | 23.51% | (Calculated by difference) |
The "Fluorine Effect"
Analyzing 2-(Difluoromethyl)-4,5-dimethoxyphenol via standard CHN analyzers without modification will lead to failure for two reasons:
-
Silica Etching: During combustion, Fluorine reacts with the quartz (silica) combustion tube to form volatile silicon tetrafluoride (
). This artificially lowers the detected carbon values and permanently damages the reactor tube. -
Incomplete Combustion: The
group is thermodynamically stable. Without combustion aids (catalysts), it may form stable gas rather than the required HF, leading to low Fluorine recovery.
Part 2: Comparative Methodology
We evaluated three methods for analyzing this compound. The comparison below highlights the trade-offs between precision, throughput, and equipment requirements.
Table 1: Performance Comparison Matrix
| Feature | Method A: Oxygen Flask (Schöniger) | Method B: Automated Combustion (+Additives) | Method C: qNMR ( |
| Primary Analyte | Fluorine (F) | Carbon (C), Hydrogen (H) | Purity / Molar Ratio |
| Accuracy (F) | High (>99.5% Recovery) | Moderate (Variable recovery) | High (Relative to Internal Std) |
| Interference | Low (Matrix elimination via IC) | High (F attacks Silica) | Low (Specific to active nuclei) |
| Sample Req. | 5–10 mg | 1–2 mg | 5–20 mg |
| Throughput | Low (Manual prep) | High (Automated) | High (Rapid acquisition) |
| Cost/Run | Low (Reagents only) | High (Consumables/Tube wear) | Low (Solvent only) |
| Verdict | Gold Standard for F | Standard for C/H only | Best for Purity Validation |
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical workflow for completely characterizing 2-(Difluoromethyl)-4,5-dimethoxyphenol, ensuring both elemental composition and structural purity are verified.
Figure 1: Analytical Decision Tree for Fluorinated Phenols. Note the parallel processing required for accurate C/H vs. F determination.
Part 4: Detailed Experimental Protocols
Method A: Oxygen Flask Combustion (The "Schöniger" Method)
Status: Recommended for Fluorine Quantification
Principle: The sample is combusted in a sealed flask enriched with oxygen.[1] The gases are absorbed into an alkaline solution, converting organic fluorine into inorganic fluoride (
Reagents & Standards:
-
Absorbing Solution: 0.2 M KOH or NaOH with trace
(to ensure full oxidation). -
Reference Standard: 4-Fluorobenzoic acid (NIST Traceable). Theoretical F: 13.56%.
-
Paper: Ash-free cellulose filter paper (Whatman No. 40 or equivalent).
Protocol Steps:
-
Weighing: Accurately weigh 5–10 mg of 2-(Difluoromethyl)-4,5-dimethoxyphenol onto the ash-free paper. Fold the paper to enclose the sample, leaving a fuse strip exposed.
-
Preparation: Add 10 mL of Absorbing Solution to a 500 mL thick-walled iodine flask (Schöniger flask). Flush the flask with pure Oxygen (
) for 60 seconds. -
Combustion:
-
Place the sample in the platinum basket attached to the flask stopper.
-
Ignite the fuse and immediately insert the stopper into the flask.[2]
-
Safety: Hold the flask inverted (stopper down) behind a safety shield. The combustion is rapid and generates heat.
-
-
Absorption: Shake the flask vigorously for 2–3 minutes. Allow it to stand for 30 minutes to ensure complete absorption of combustion gases (
). -
Quantification (Ion Chromatography):
-
Transfer the solution to a volumetric flask (e.g., 100 mL).
-
Inject into an IC system (e.g., Dionex or Metrohm) equipped with a conductivity detector and an anion-exchange column (e.g., Metrosep A Supp 5).
-
Eluent:
buffer.[3] -
Calculate %F based on the peak area relative to the 4-Fluorobenzoic acid calibration curve.
-
Method B: Automated Combustion (Modified for Fluorine)
Status: Recommended for Carbon/Hydrogen only Warning: Do not run this without additives.
Protocol Steps:
-
Weighing: Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule.
-
Additive: Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) directly over the sample. -
Analysis: Run on a CHNS analyzer (e.g., Elementar vario or Thermo FlashSmart) in CHN mode.
-
Note: Expect slightly higher maintenance intervals for the reduction tube due to halogen accumulation.
Method C: Quantitative F-NMR (qNMR)
Status: Orthogonal Validation
Protocol Steps:
-
Solvent: Dissolve ~10 mg of sample in
(preferred for phenols to prevent exchange broadening). -
Internal Standard (IS): Add an exact molar equivalent of
-Trifluorotoluene or 4,4'-Difluorobenzophenone . -
Acquisition:
-
Pulse sequence: Inverse gated decoupling (to suppress NOE).
-
Relaxation delay (
): Must be (typically 30–60 seconds for F). -
Spectral Width: Ensure both the
doublet (approx -110 to -130 ppm) and IS signals are covered.
-
-
Calculation:
Where =Integral, =Number of F nuclei, =Molar Mass, =weighed mass.[6]
Part 5: Troubleshooting & Optimization
Handling the Phenol
The difluoromethyl group renders the phenol more acidic (
-
Hygroscopicity: The dimethoxy groups can attract moisture. Dry the sample in a vacuum desiccator over
for 4 hours before weighing. -
Volatility: If the sample is an oil or low-melting solid, use liquid injection capsules for the automated analyzer to prevent evaporation prior to combustion.
Common Failure Modes
-
Low Carbon / High Ash: Indicates incomplete combustion. Increase the
dosing time or increase the additive amount. -
Low Fluorine (Schöniger): Indicates poor absorption. Ensure the flask is shaken vigorously immediately after combustion. Verify the
concentration is sufficient to convert any gas to .
References
-
EPA Method 1621. "Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)." U.S. Environmental Protection Agency. January 2024.[7] Link
-
ASTM D7359-18. "Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection." ASTM International. 2023.[8] Link
-
Microanalysis of Fluorine. "Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method." Exeter Analytical.[1] Link
-
Quantitative NMR. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." National Institutes of Health (PMC). 2017. Link
-
Combustion Additives. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Thermo Fisher Scientific Application Note. Link
Sources
- 1. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. profilerf.metrohmusa.com [profilerf.metrohmusa.com]
- 4. saassociates.com [saassociates.com]
- 5. fbm.com [fbm.com]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. store.astm.org [store.astm.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
